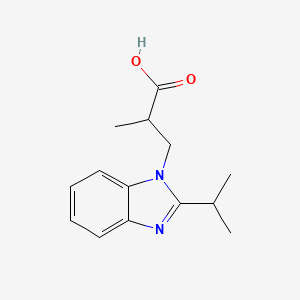

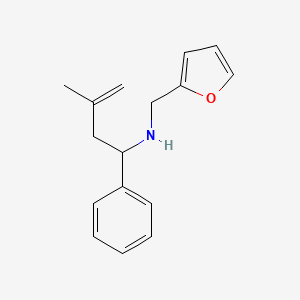

1-甲氧基-3-(2-甲氧基-苯基氨基)-丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol has been explored in various studies. Paper describes the synthesis of enantiomers of a compound with a similar structure, focusing on their adrenolytic activity. The process involves the creation of compounds that have shown significant effects on blood pressure and antiarrhythmic activity. Similarly, paper details the synthesis of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols, which are related to beta-adrenergic drugs and exhibit beta-adrenolytic activity along with local anesthetic and antiarrhythmic activities. These syntheses contribute to the understanding of the chemical reactions and potential pharmacological applications of such compounds.

Molecular Structure Analysis

The molecular structure and properties of compounds similar to 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol have been elucidated using various analytical techniques. In paper , the structural, spectral, and electronic properties of a synthesized compound are examined using density functional theory. The study includes an analysis of optimized structural parameters and topological properties, providing insights into the molecular structure and potential interaction sites. This level of analysis is crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate.

Chemical Reactions Analysis

The chemical reactions involving compounds with structures related to 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol have been the subject of research. Paper presents a new method for synthesizing compounds through a palladium-catalyzed dearomative arylation/oxidation reaction. This method provides a pathway for the structural modification of benzofuran ketones, which could be relevant for the synthesis of compounds with similar structures to the one .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol have been investigated in several studies. Paper explores the antimicrobial and antiradical activity of a series of compounds, providing information on their biological activities and potential therapeutic applications. The study also compares these activities with those of beta-blocker type compounds, which could be relevant for understanding the properties of 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol. The elucidation of these properties is essential for the development of new drugs and for predicting the behavior of these compounds in biological systems.

科学研究应用

酶促拆分和合成

脂肪酶催化的动力学拆分: 利用脂肪酶对苯丙醇衍生物(包括与“1-甲氧基-3-(2-甲氧基-苯基氨基)-丙烷-2-醇”在结构上相关的化合物)的外消旋混合物进行对映选择性拆分,展示了获得天然和非天然倍半萜手性构件的潜力。该酶促过程允许合成具有高对映纯度的生物活性化合物,表明该化合物与合成复杂天然产物相关 (Shafioul & Cheong, 2012)。

溶解度和物理化学

溶解度测量和建模: 了解相关苯乙酸衍生物在各种溶剂中的溶解度对于设计和优化其纯化工艺至关重要。对对甲氧基苯乙酸的研究可以外推以了解“1-甲氧基-3-(2-甲氧基-苯基氨基)-丙烷-2-醇”在不同溶剂中的溶解度行为,从而有助于其结晶和纯化 (Tangirala 等人,2018)。

潜在的药物应用

抗癌特性: 一种结构相关的萘苯地尔类似物对多种人癌细胞系表现出疗效,表明“1-甲氧基-3-(2-甲氧基-苯基氨基)-丙烷-2-醇”在癌症治疗中的潜力。该化合物诱导细胞死亡,包括坏死和凋亡,在体内有效,突出了其作为抗癌药物的前景 (Nishizaki 等人,2014)。

合成和化学反应性

非酶促还原: 将噻二唑鎓衍生物还原为咪唑硫脲展示了含有甲氧基-苯基氨基基团的化合物的化学反应性。这种反应性对于开发药物应用非常重要,因为它揭示了谷胱甘肽等生物分子如何影响该化合物的行为,从而可能导致新的药物制剂 (Zhang 等人,2008)。

安全和危害

属性

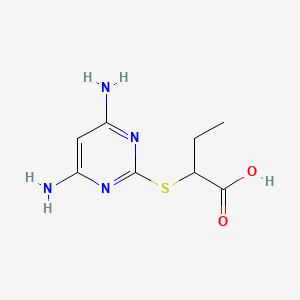

IUPAC Name |

1-methoxy-3-(2-methoxyanilino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-14-8-9(13)7-12-10-5-3-4-6-11(10)15-2/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJOHPWKFVWNEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC1=CC=CC=C1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)